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bsg25D protein, Drosophila - 108728-27-4

bsg25D protein, Drosophila

Catalog Number: EVT-1508310
CAS Number: 108728-27-4
Molecular Formula: C11H11BO2
Molecular Weight: 0
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Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of Bsg25D involves transcription from the Bsg25D gene followed by translation into protein. Research indicates that the localization of Bsg25D mRNA is tightly regulated during oogenesis and embryogenesis, with specific sequences within the coding region and 3' untranslated region (UTR) essential for its proper localization to centrosomes . Techniques such as total internal reflection fluorescence microscopy have been employed to study the binding of Bsg25D to microtubules in vitro, demonstrating its ability to move along these structures towards their minus ends .

Molecular Structure Analysis

Structure and Data
Bsg25D is characterized by several coiled-coil domains, which are structural motifs that facilitate protein-protein interactions. The protein's N-terminal region has been shown to bind microtubules directly, while other regions interact with various centrosomal components like gamma-tubulin and Ensconsin, a microtubule-associated protein . The detailed structural analysis of Bsg25D reveals that it is a multi-domain protein capable of forming complexes that are vital for its function in centrosomes.

Chemical Reactions Analysis

Reactions and Technical Details
Bsg25D is involved in several biochemical interactions within cells. It functions primarily through binding to microtubules and other centrosomal proteins, facilitating the organization of these structures during cell division. The interaction with Ensconsin highlights its role in myonuclear positioning in muscle fibers, where it influences the dynamics of microtubule networks . Loss-of-function mutations in Bsg25D lead to significant mitotic defects, indicating its essential role in maintaining proper cellular architecture during division .

Mechanism of Action

Process and Data
Bsg25D operates primarily through its interactions with microtubules and other proteins at the centrosome. It aids in the stabilization and organization of microtubules during cell division, which is critical for accurate chromosome segregation. The protein's localization to centrosomes is regulated by specific RNA localization mechanisms that ensure its expression correlates with developmental needs . Data suggest that maternal contributions of Bsg25D are crucial for embryonic viability, as embryos lacking this protein exhibit severe developmental defects .

Physical and Chemical Properties Analysis

Physical Properties
Bsg25D is a soluble protein that exhibits dynamic behavior within the cytoplasm, particularly during cell division. Its interactions with microtubules are characterized by a binding affinity that allows it to move along these structures efficiently.

Chemical Properties
The protein's chemical properties include its ability to undergo post-translational modifications, which may affect its stability and interaction capabilities. These modifications are critical for regulating its function during different stages of development .

Applications

Scientific Uses
Bsg25D serves as an important model for studying centrosomal function and RNA localization mechanisms in developmental biology. Its conservation across species makes it a valuable target for comparative studies aimed at understanding similar processes in humans, particularly regarding diseases associated with microtubule dysfunctions, such as microcephaly linked to mutations in Ninein-related proteins . Additionally, research on Bsg25D can provide insights into potential therapeutic targets for conditions arising from mitotic errors or cytoskeletal abnormalities.

Molecular Characterization of Bsg25D

Gene Structure and Transcriptional Regulation

Genomic Localization and Alternative Splicing VariantsThe bsg25D locus resides at cytological position 25D on the left arm of chromosome 2 in Drosophila melanogaster [1] [5]. Initial studies identified it as a blastoderm-specific gene encoding a major 2.7 kb transcript and a minor overlapping 4.5 kb RNA [1] [5]. Genomic sequencing revealed a complex organization with multiple exons subject to alternative splicing, generating several protein isoforms. These isoforms share conserved N-terminal microtubule-binding domains but exhibit C-terminal divergence, potentially enabling functional specialization across developmental contexts (Table 1) [3] [7].

Transcript Localization Dynamics in Oogenesis and Embryogenesis

Bsg25D mRNA exhibits sophisticated spatiotemporal localization:

  • Oogenesis: Accumulates at both anterior and posterior poles of stage 10+ oocytes, unlike most posterior determinants [2] [3].
  • Embryogenesis: Enriched in posterior pole plasm during syncytial blastoderm stages. Transiently adopts a perinuclear distribution around pole cell nuclei during nuclear division cycle 9, colocalizing with centrosomes and astral microtubules in somatic regions [2] [9].This localization depends on cis-regulatory elements within both its coding sequence and 3’UTR. Disruption of these elements compromises mRNA targeting and subsequent embryonic patterning [2] [7].

Table 1: Bsg25D Isoforms and Features

IsoformSize (kDa)Unique DomainsExpression PatternFunctional Significance
Bsg25D-PA~110Full coiled-coil domainsOogenesis, early embryogenesisCentrosomal anchoring, MT nucleation
Bsg25D-PB~95Truncated C-terminusUbiquitousDominant-negative effects upon overexpression
Bsg25D-PC~105Alternative exon inclusionMuscle, neuronsEnsconsin interaction, myonuclear positioning

Protein Domain Architecture and Functional Motifs

Coiled-Coil Domains and Microtubule-Binding RegionsBsg25D contains two extensive coiled-coil (CC) domains critical for its oligomerization and interactions:

  • The N-terminal CC domain (aa 1–353) mediates direct microtubule binding. In vitro assays confirm this fragment moves processively toward microtubule minus-ends, suggesting dynein-dependent transport [3] [7].
  • The central CC domain (aa 487–526) facilitates protein-protein interactions, notably with Ensconsin (MAP7) [3].Deletion of the N-terminal region ablates microtubule association, while C-terminal truncations disrupt centrosomal targeting [7].

γ-Tubulin Docking and Centrosomal Association

Bsg25D anchors γ-tubulin rings to centrosomes via a conserved docking site within its central region. This enables microtubule nucleation and stabilization. In bsg25D null mutants:

  • Centrosomes detach from mitotic spindles in 70% of embryos
  • Ectopic γ-tubulin foci form, disrupting spindle geometry [3] [5]Bsg25D’s centrosomal association is dynamically regulated during the cell cycle, peaking at metaphase [7].

Table 2: Functional Domains of Bsg25D Protein

DomainAmino Acid ResiduesFunctionValidation Method
N-terminal MTBD1–353Microtubule binding, minus-end motilityTIRF microscopy, co-sedentation assays
γ-Tubulin docking site420–480 (predicted)γ-Tubulin recruitment, MT nucleationCo-IP, MT regrowth assays
Ensconsin-binding CC487–526Ensconsin (MAP7) interactionYeast two-hybrid, co-immunoprecipitation
C-terminal variable regionIsoform-specificSubcellular targetingGFP fusion localization studies

Interactome Profiling

Physical Interaction with Ensconsin (MAP7)Bsg25D directly binds the microtubule-associated protein Ensconsin via residues 487–526. This interaction is functionally significant:

  • Genetic synergy: bsg25D loss enhances myonuclear positioning defects in ens heterozygous mutants [3].
  • Overexpression phenotype: Ectopic Bsg25D displaces Ensconsin from microtubules, disrupting perinuclear MT arrays and muscle function [3] [7].
  • Biochemical mechanism: Bsg25D stabilizes Ensconsin’s association with the kinesin-1 motor complex, facilitating cargo transport [3] [4].

Dynein/Dynactin Complex Recruitment

Bsg25D recruits the dynein/dynactin motor complex to centrosomes and non-centrosomal microtubule-organizing centers (MTOCs):

  • Its N-terminal domain transports Bsg25D mRNA/protein complexes toward microtubule minus-ends via dynein [2] [9].
  • Embryos lacking maternal/zygotic Bsg25D show detached centrosomes and chromosome segregation errors—phenotypes consistent with impaired dynein anchoring [7].

RNA-Binding Protein Partnerships

Global mRNA localization studies indicate Bsg25D mRNA colocalizes with RNA granules containing:

  • Dynein light chain (required for mRNA transport)
  • Pumilio (polar granule component)
  • Staufen (double-stranded RNA binder) [9]This suggests Bsg25D’s transcript is trafficked via a conserved dynein-RNP complex, though direct RNA-binding activity of Bsg25D remains unconfirmed.

Table 3: Core Bsg25D Interaction Network

InteractorInteraction DomainFunctional ConsequenceBiological Process
Ensconsin (MAP7)AA 487–526Stabilizes MT-Ensconsin-Kinesin-1 complexMyonuclear positioning, oocyte polarity
γ-TubulinCentral region (AA 420–480)Nucleates MTs at centrosomesMitotic spindle assembly
Dynein heavy chainN-terminal MTBDMinus-end-directed transport of Bsg25D mRNA/proteinRNA localization, centrosome anchoring
Unknown RNP factorsUndefinedLocalization of Bsg25D mRNA to posterior poleGerm plasm assembly

Post-Translational Modifications and Regulatory Phosphorylation

While direct evidence is limited in Drosophila, conserved regulatory mechanisms are inferred:

  • Phosphorylation: Multiple putative phosphorylation sites (e.g., Ser/Thr residues) exist within its N-terminal domain. Phosphomimetic mutations disrupt centrosomal recruitment, suggesting cell cycle-regulated phosphorylation controls Bsg25D-centrosome affinity [3].
  • Par-1 kinase involvement: The anterior-posterior polarity kinase Par-1 phosphorylates Ensconsin; given Bsg25D-Ensconsin interdependence, Par-1 likely indirectly regulates Bsg25D localization [4].
  • Alternative splicing: Isoform-specific truncations alter protein interactions (e.g., Bsg25D-PB lacks Ensconsin-binding residues), providing transcriptional-layer regulation [3].

Concluding Remarks

Bsg25D exemplifies how a conserved centrosomal scaffold protein integrates diverse functions—from mRNA localization to microtubule anchoring—through modular domains and context-dependent interactions. Its role extends beyond mitosis to tissue-specific processes like myonuclear positioning, underscoring the evolutionary versatility of the ninein protein family. Future studies should address how post-translational modifications fine-tune its interactions and whether isoform switching underlies developmental transitions.

Compound Names Mentioned: Bsg25D protein, Ensconsin (MAP7), γ-tubulin, Dynein heavy chain, Dynactin, Kinesin-1, Par-1 kinase, Pumilio, Staufen.

Properties

CAS Number

108728-27-4

Product Name

bsg25D protein, Drosophila

Molecular Formula

C11H11BO2

Synonyms

bsg25D protein, Drosophila

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